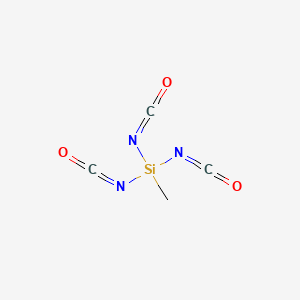
トリイソシアナト(メチル)シラン
概要
説明
Triisocyanato(methyl)silane is an organosilicon compound with the molecular formula C4H3N3O3Si. It is characterized by the presence of three isocyanate groups attached to a silicon atom via a methyl group. This compound is known for its reactivity and is used in various industrial and research applications due to its unique chemical properties.
科学的研究の応用
Triisocyanato(methyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential in drug delivery systems and as a cross-linking agent in biomedical materials.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds.
準備方法
Synthetic Routes and Reaction Conditions
Triisocyanato(methyl)silane can be synthesized through several methods. One common approach involves the reaction of methyltrichlorosilane with sodium cyanate in the presence of a catalyst. The reaction typically proceeds as follows:
CH3SiCl3+3NaOCN→CH3Si(NCO)3+3NaCl
This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate groups. The reaction mixture is usually heated to facilitate the formation of triisocyanato(methyl)silane.
Industrial Production Methods
In industrial settings, the production of triisocyanato(methyl)silane often involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is common to remove impurities and obtain the desired product.
化学反応の分析
Types of Reactions
Triisocyanato(methyl)silane undergoes various chemical reactions, including:
-
Hydrolysis: : In the presence of water, triisocyanato(methyl)silane hydrolyzes to form methylsilanetriol and carbon dioxide.
CH3Si(NCO)3+3H2O→CH3Si(OH)3+3CO2
-
Addition Reactions: : The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
CH3Si(NCO)3+3RNH2→CH3Si(NHCONHR)3
-
Polymerization: : Triisocyanato(methyl)silane can polymerize in the presence of catalysts to form polyurethanes and other polymeric materials.
Common Reagents and Conditions
Water: For hydrolysis reactions.
Amines and Alcohols: For addition reactions.
Catalysts: Such as dibutyltin dilaurate for polymerization reactions.
Major Products
Methylsilanetriol: From hydrolysis.
Ureas and Carbamates: From addition reactions with amines and alcohols.
Polyurethanes: From polymerization reactions.
作用機序
The reactivity of triisocyanato(methyl)silane is primarily due to the presence of the isocyanate groups, which are highly electrophilic. These groups readily react with nucleophiles, leading to the formation of stable covalent bonds. The silicon atom in the compound also plays a crucial role in stabilizing the reactive intermediates formed during these reactions.
類似化合物との比較
Similar Compounds
Methyltrichlorosilane: Similar in structure but contains chlorine atoms instead of isocyanate groups.
Trimethoxy(methyl)silane: Contains methoxy groups instead of isocyanate groups.
Triethoxysilane: Contains ethoxy groups instead of isocyanate groups.
Uniqueness
Triisocyanato(methyl)silane is unique due to its three isocyanate groups, which impart high reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring strong and durable chemical bonds, such as in the production of high-performance materials.
特性
IUPAC Name |
triisocyanato(methyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O3Si/c1-11(5-2-8,6-3-9)7-4-10/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJSZWHUOKADCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](N=C=O)(N=C=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204464 | |
| Record name | Silane, triisocyanotomethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5587-61-1 | |
| Record name | Silane, triisocyanotomethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005587611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, triisocyanotomethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triisocyanato(methyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of triisocyanato(methyl)silane in synthesizing isocyanatooligosiloxanes?
A1: Triisocyanato(methyl)silane serves as a crucial starting material in the synthesis of 1,1,3,3-tetraisocyanato-1,3-dimethyldisiloxane. The research paper describes how the hydrolysis of triisocyanato(methyl)silane, followed by distillation, leads to the formation of 1,1,3,3-tetraisocyanato-1,3-dimethyldisiloxane in good yield []. This disiloxane is a key intermediate in producing various alkoxy-substituted isocyanatodimethyldisiloxanes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


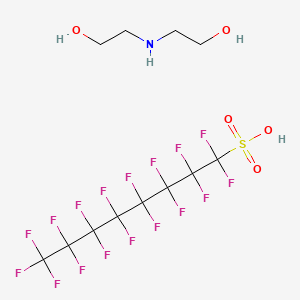


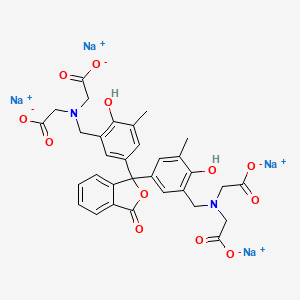

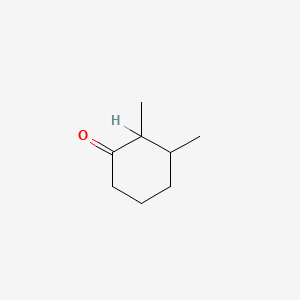


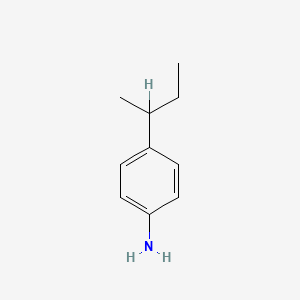

![bis[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B1345597.png)



